molecular formula C10H4BrClFNO2 B1447025 3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione CAS No. 1706459-74-6

3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B1447025
CAS No.: 1706459-74-6
M. Wt: 304.5 g/mol
InChI Key: PLVWONDMQCIIOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione is a heterocyclic organic compound that features a pyrrole ring substituted with bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 3-chloro-4-fluoroaniline with maleic anhydride, followed by bromination. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrolidinediones.

    Reduction Reactions: The compound can be reduced to form pyrrolines.

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted pyrrole derivatives.

    Oxidation: Formation of pyrrolidinediones.

    Reduction: Formation of pyrrolines.

Scientific Research Applications

3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-5-carboxamide
  • 3-Bromo-1-(2,3-dibromo-2-methylpropyl)-7-chloroquinolin-4(1H)-one
  • 3-Bromo-2-methylpyridin-3-amine

Uniqueness

3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

IUPAC Name

3-bromo-1-(3-chloro-4-fluorophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClFNO2/c11-6-4-9(15)14(10(6)16)5-1-2-8(13)7(12)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVWONDMQCIIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C=C(C2=O)Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione
Reactant of Route 3
Reactant of Route 3
3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione
Reactant of Route 4
Reactant of Route 4
3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione
Reactant of Route 5
Reactant of Route 5
3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione
Reactant of Route 6
Reactant of Route 6
3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.